

Chemical Profile and Key Attributes

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Compound Focus: 18-Methoxycoronaridine

CAS No.: 188125-42-0

Cat. No.: S649617

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The table below summarizes the core chemical and development information for 18-MC.

Attribute	Description
IUPAC Name	methyl (1S,15R,17R,18S)-17-(2-methoxyethyl)-3,13-diazapentacyclo[13.3.1.0 ^{2,10} .0 ^{4,9} .0 ^{13,18}]nonadeca-2(10),4,6,8-tetraene-1-carboxylate [1]
Chemical Formula	C ₂₂ H ₂₈ N ₂ O ₃ [1]
Molar Mass	368.477 g·mol ⁻¹ [1]
Other Names	18-MC, Zolunicant, MM-110 [1]
Legal Status	US: Investigational New Drug [1]

Mechanism of Action and Pharmacology

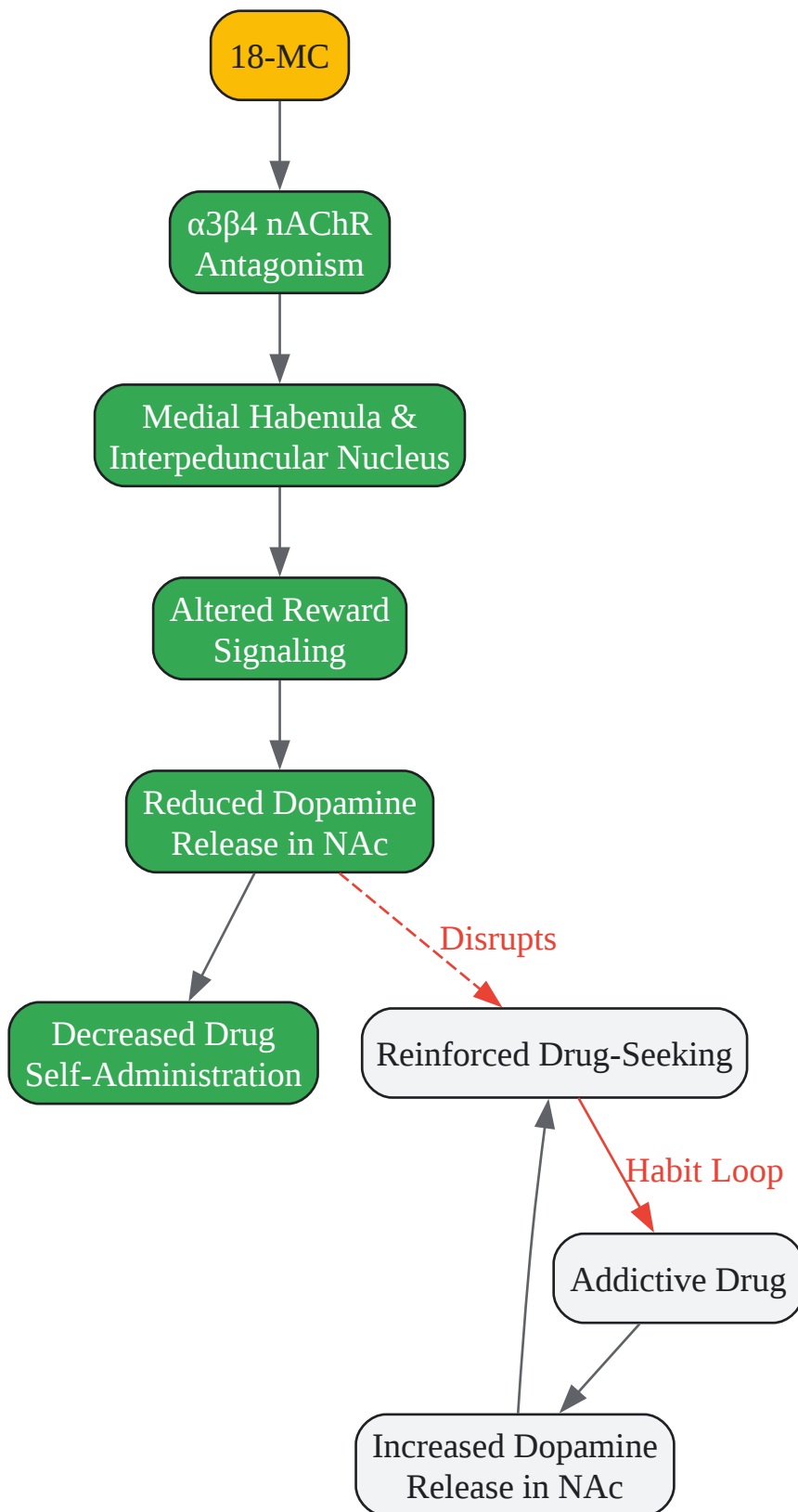
18-MC's anti-addictive effects are primarily attributed to its action as a **selective antagonist of the $\alpha 3\beta 4$ nicotinic acetylcholine receptor (nAChR)** [1] [2]. This mechanism differentiates it from its parent compound, ibogaine.

- Primary Target:** $\alpha 3\beta 4$ nAChRs, which are highly concentrated in brain regions critical for reward and addiction, such as the medial habenula and interpeduncular nucleus [1] [2]. Blocking these receptors

is believed to indirectly modulate the mesolimbic dopamine pathway, reducing the dopamine release associated with drug reward [2] [3] [4].

- **Other Receptor Interactions:** 18-MC has modest affinity for μ -opioid and κ -opioid receptors [1]. Notably, it has significantly lower affinity than ibogaine for NMDA receptors, serotonin transporters (SERT), and sigma-2 receptors, which is thought to contribute to its more favorable safety profile [5].

The following diagram illustrates the hypothesized mechanism by which 18-MC reduces drug-seeking behavior.



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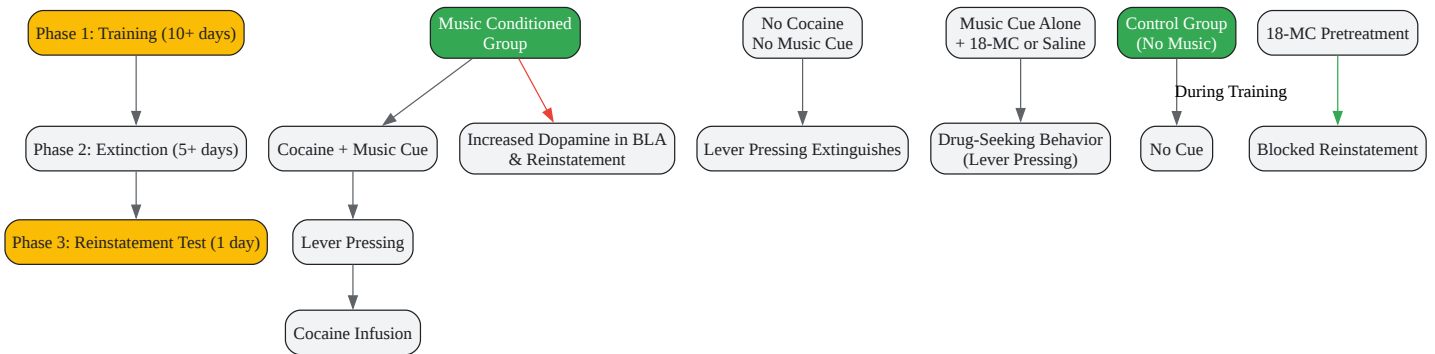
Figure 1: Proposed mechanism of 18-MC action. 18-MC antagonism of $\alpha3\beta4$ nAChRs in specific brain regions leads to reduced dopamine release in the nucleus accumbens (NAc), thereby disrupting the reinforcement of drug-seeking behavior. [1] [2] [3]

Preclinical Efficacy and Key Experimental Data

Preclinical studies in rats have consistently shown that 18-MC reduces self-administration of various substances.

Substance	Effect of 18-MC	Key Experimental Details
Morphine	Decreased self-administration [6]	Protocol: Rats trained to self-administer morphine intravenously. 18-MC (40 mg/kg, i.p.) administered acutely. Finding: Decreased morphine intake without affecting response for water [6].
Cocaine	Decreased self-administration [6]	Protocol: Similar to morphine model. 18-MC (40 mg/kg, i.p.) administered. Finding: Reduced cocaine self-administration; also blocked music-induced reinstatement of cocaine-seeking [6] [2].
Nicotine	Decreased self-administration [1] [4]	Protocol: Rats trained to self-administer nicotine intravenously. Acute oral 18-MC tested. Finding: Significantly reduced nicotine intake, likely by blunting nicotine-elicited dopamine release in NAc [4].
Methamphetamine	Decreased self-administration [1]	Protocol: Self-administration in rats. Finding: Efficacy linked to action in the basolateral amygdala and dorsolateral tegmentum [1].
Sucrose/Ethanol	Decreased self-administration [1] [5]	Protocol: Oral self-administration models. Finding: Reduces consumption, indicating potential effect on rewarding properties of natural reinforcers [1] [5].

A key experiment demonstrating 18-MC's effect on cue-induced relapse is summarized in the workflow below.



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Figure 2: Experimental workflow for music cue-induced reinstatement of cocaine seeking. Rats trained with a music cue showed increased drug-seeking and basolateral amygdala (BLA) dopamine upon cue re-exposure, which was blocked by 18-MC. [2]

Metabolism and Toxicology

A critical aspect of 18-MC's pharmacology is its metabolism, which has implications for clinical use.

- **Metabolic Pathway:** The primary route of 18-MC metabolism in humans is O-demethylation to its major metabolite, **18-hydroxycoronaridine (18-HC)** [7].
- **Enzyme Responsibility:** This reaction is primarily catalyzed by the cytochrome P450 enzyme **CYP2C19** [7]. This is an important finding because CYP2C19 is a genetically polymorphic enzyme, meaning its activity varies across the population. This variability could lead to differences in how individuals metabolize and respond to 18-MC [7].
- **Improved Toxicity Profile:** A key advantage of 18-MC over ibogaine is its reduced toxicity. Preclinical studies indicate that 18-MC, even at high doses (100 mg/kg), does not produce the tremors, cerebellar Purkinje cell loss, or bradycardia associated with ibogaine [6] [5] [4].

Development Status and Derivatives

18-MC was invented in 1996 and has been under investigation for decades [1]. The compound was designated an Investigational New Drug in the US in 2014 [1].

- **Clinical Trials:** A Phase 2a study for opioid withdrawal was conducted in Q2 2022 [1]. Another Phase 2 trial in Brazil has investigated its use for treating cutaneous leishmaniasis [1] [8].
- **Analog Development:** Researchers have developed several derivatives of 18-MC. The methylamino analogue (**18-MAC**) has shown greater efficacy, while the methoxyethyl congener (**ME-18-MC**) has demonstrated higher potency, with both maintaining selectivity for $\alpha 3\beta 4$ nAChRs [1].

Conclusion

18-Methoxycoronaridine represents a promising and rationally designed candidate for treating substance use disorders. Its selective mechanism of action, broad efficacy across multiple drug classes in preclinical models, and superior safety profile compared to ibogaine warrant continued clinical investigation. Its metabolism via CYP2C19 is a key consideration for future clinical development and potential personalized medicine approaches.

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